4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a benzamide derivative featuring a dibutylsulfamoyl group at the para position of the benzamide core and a substituted 1,3-benzothiazol-2-ylidene moiety. The benzothiazole ring is further substituted with a methoxy group at position 4 and a methyl group at position 3, contributing to its unique stereoelectronic properties.
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S2/c1-5-7-16-27(17-8-6-2)33(29,30)19-14-12-18(13-15-19)23(28)25-24-26(3)22-20(31-4)10-9-11-21(22)32-24/h9-15H,5-8,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPKFNDLNYFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzamide core, introduction of the dibutylsulfamoyl group, and the attachment of the benzothiazolylidene moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The benzamide core and the benzothiazolylidene moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a biochemical probe for studying specific biological pathways and interactions.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the sulfamoyl substituents, benzothiazole/thiazole modifications, and biological activity. Below is a detailed comparison:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Benzyl(methyl) and 3,4-dihydroquinoline-1-yl substituents introduce aromatic or heterocyclic bulk, which may influence binding pocket interactions in enzymatic targets .
Benzothiazole/Thiazole Modifications: The 4-methoxy group in the target compound offers electron-donating effects, stabilizing the aromatic system and influencing hydrogen-bonding capacity. This contrasts with the 4-ethoxy analog (), where increased alkyl chain length may enhance hydrophobic interactions .
Biological Implications: Compounds with nitrophenyl substituents (e.g., ) are often associated with electron-withdrawing effects, which may enhance reactivity in electrophilic environments or redox-active systems .
Biological Activity
4-(dibutylsulfamoyl)-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₅H₁₉N₃O₄S
- Molar Mass : 313.41 g/mol
- CAS Number : 547-35-3
Research indicates that compounds similar to this compound may act through various biological pathways. These include:
- Antibacterial Activity : Some derivatives have shown effectiveness against multidrug-resistant bacteria by targeting bacterial division proteins such as FtsZ .
- Antioxidant Properties : The presence of the benzothiazole moiety is often associated with antioxidant activity, which can mitigate oxidative stress in biological systems .
Biological Activity Overview
Case Studies
-
Antibacterial Efficacy :
A study conducted on similar compounds revealed that certain benzamide derivatives were significantly more effective than traditional antibiotics like ciprofloxacin and linezolid against resistant strains of Staphylococcus aureus . The compound's ability to inhibit the FtsZ protein suggests a novel mechanism that could be exploited for new antibiotic development. -
Cytotoxicity Assessment :
In vitro studies have indicated that the compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives showed selective toxicity towards breast cancer cells while sparing normal cells, indicating a potential for targeted cancer therapy .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of related compounds, providing insights into optimizing their biological activity:
- Modifications in the side chains and functional groups have been shown to enhance antibacterial potency and selectivity.
- The introduction of electron-withdrawing groups has been correlated with increased activity against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
